Triheptanoin

Descripción

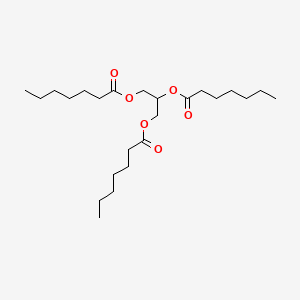

Structure

2D Structure

Propiedades

IUPAC Name |

2,3-di(heptanoyloxy)propyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHKBYALYHRYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862306 | |

| Record name | 1,2,3-Propanetriyl triheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-67-7 | |

| Record name | Triheptanoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triheptanoin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triheptanoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriyl triheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl trisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEPTANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P6O7CFW5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anaplerotic Action of Triheptanoin in Fatty Acid Oxidation Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of inherited metabolic diseases characterized by the impaired ability of mitochondria to convert long-chain fatty acids into energy. This leads to a profound energy deficit, particularly during periods of fasting or metabolic stress, and the accumulation of toxic fatty acid intermediates. Clinical manifestations are severe and can include cardiomyopathy, rhabdomyolysis, and hypoglycemia. Triheptanoin, a synthetic, pharmaceutical-grade triglyceride composed of three seven-carbon (C7) fatty acids, has emerged as a novel therapeutic agent for LC-FAODs. Its mechanism of action centers on its ability to provide an alternative energy source and to replenish key intermediates of the mitochondrial tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of the key metabolic pathways.

The Metabolic Conundrum in LC-FAODs and the Rationale for Anaplerotic Therapy

In healthy individuals, fatty acid β-oxidation is a critical source of acetyl-CoA, which enters the TCA cycle to generate reducing equivalents (NADH and FADH₂) for ATP production through oxidative phosphorylation. In LC-FAODs, genetic defects in enzymes responsible for long-chain fatty acid transport and oxidation disrupt this process.[1] This has two major metabolic consequences:

-

Energy Deficiency: The reduced production of acetyl-CoA from long-chain fatty acids leads to a significant energy deficit, particularly in high-energy-demand tissues such as the heart and skeletal muscle.[2]

-

TCA Cycle Intermediate Depletion: The reliance on even-chain medium-chain triglyceride (MCT) oil (containing C8 and C10 fatty acids) in traditional dietary management provides a source of acetyl-CoA but fails to replenish the pool of TCA cycle intermediates.[3] This is because the complete oxidation of acetyl-CoA requires a constant supply of oxaloacetate, which can become depleted. This depletion of TCA cycle intermediates further cripples the cell's energy-producing capacity.

Anaplerotic therapy aims to address this second critical issue by providing substrates that can "fill up" the TCA cycle.

This compound: A Dual-Action Metabolic Substrate

This compound (glyceryl triheptanoate) is a triglyceride containing three molecules of the odd-chain fatty acid, heptanoate (C7). Following oral administration, it is hydrolyzed by intestinal lipases into glycerol and free heptanoate. Heptanoate is readily absorbed and transported to the liver and peripheral tissues, where it undergoes β-oxidation.

The key to this compound's mechanism of action lies in the metabolism of the seven-carbon heptanoate. Each molecule of heptanoyl-CoA is metabolized through two and a half cycles of β-oxidation to yield:

-

Two molecules of acetyl-CoA: These directly enter the TCA cycle to fuel energy production.

-

One molecule of propionyl-CoA: This three-carbon molecule is carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, a key intermediate of the TCA cycle.

This dual production of both acetyl-CoA and a direct anaplerotic substrate (propionyl-CoA) is what distinguishes this compound from even-chain MCTs and forms the foundation of its therapeutic benefit in LC-FAODs.

This compound [label="this compound (C7 Triglyceride)"]; Heptanoate [label="Heptanoate (C7)"]; HeptanoylCoA [label="Heptanoyl-CoA"]; AcetylCoA1 [label="Acetyl-CoA"]; PropionylCoA [label="Propionyl-CoA"]; TCACycle [label="TCA Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Energy (ATP)", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; SuccinylCoA [label="Succinyl-CoA"];

This compound -> Heptanoate [label="Lipolysis"]; Heptanoate -> HeptanoylCoA; HeptanoylCoA -> AcetylCoA1 [label="β-oxidation (2 cycles)"]; HeptanoylCoA -> PropionylCoA [label="β-oxidation"]; AcetylCoA1 -> TCACycle; PropionylCoA -> SuccinylCoA; SuccinylCoA -> TCACycle [label="Anaplerosis"]; TCACycle -> Energy; }

Figure 1: Metabolic pathway of this compound.

Evidence of Anaplerosis: Preclinical and Clinical Data

While the theoretical basis for this compound's anaplerotic effect is strong, direct evidence in human subjects is still emerging. However, preclinical studies and indirect clinical observations support this mechanism.

A study in very long-chain acyl-CoA dehydrogenase-deficient (VLCAD-/-) mice demonstrated that dietary this compound increased the levels of the TCA cycle intermediate succinate in cardiac muscle compared to mice fed a diet with even-chain MCT oil.

In a clinical study involving patients with VLCAD deficiency, treatment with this compound resulted in a trend towards normalization of blood levels of TCA cycle intermediates compared to patients treated with standard MCT oil, as indicated by Z-scores.

Quantitative Clinical Efficacy of this compound

Several clinical trials have demonstrated the clinical benefits of this compound in patients with LC-FAODs. The following tables summarize key quantitative data from these studies.

Table 1: Reduction in Major Clinical Events (MCEs) with this compound Treatment

| Study | Patient Population | Treatment Duration | MCE Rate (events/year) Pre-Triheptanoin (Mean ± SD) | MCE Rate (events/year) on this compound (Mean ± SD) | Percentage Reduction in MCE Rate | p-value |

| Vockley et al. (UX007-CL201 Extension) | This compound-naïve LC-FAOD (n=33) | 27.4 ± 19.9 months | 2.00 (median) | 0.28 (median) | 86% | 0.0343 |

| Vockley et al. (UX007-CL201 Extension) | CL201 Rollover LC-FAOD (n=24) | 46.9 ± 13.6 months | 1.76 ± 1.64 | 1.00 ± 1.00 | 43% | 0.0347 |

MCEs were defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency medical intervention.

Table 2: Improvement in Cardiac Function with this compound Compared to Trioctanoin

| Study | Patient Population | Treatment Duration | Parameter | This compound Group (C7) - Change from Baseline (Mean) | Trioctanoin Group (C8) - Change from Baseline (Mean) | p-value |

| Gillingham et al., 2017 | LC-FAOD (n=32) | 4 months | Left Ventricular Ejection Fraction (%) | +7.4 | - | 0.046 |

| Gillingham et al., 2017 | LC-FAOD (n=32) | 4 months | Left Ventricular Wall Mass (%) | -20 | - | 0.041 |

Detailed Experimental Protocols from Key Clinical Trials

Gillingham et al., 2017: A Double-Blinded, Randomized Controlled Trial

This study compared the effects of this compound (C7) to trioctanoin (C8) in patients with LC-FAODs.

-

Study Design:

graph Gillingham_Study_Design { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Screening [label="Screening & Baseline Assessment"]; Randomization [label="Randomization (1:1)"]; C7_Arm [label="this compound (C7) Arm\n(20% of DCI, 4 months)"]; C8_Arm [label="Trioctanoin (C8) Arm\n(20% of DCI, 4 months)"]; FollowUp [label="Follow-up Assessments"];

Screening -> Randomization; Randomization -> C7_Arm; Randomization -> C8_Arm; C7_Arm -> FollowUp; C8_Arm -> FollowUp; }

Figure 2: Gillingham et al. (2017) study workflow.

-

Key Methodologies:

-

Exercise Tolerance Test: A submaximal treadmill exercise test was performed. The specific protocol involved a graded increase in speed and/or incline to achieve a target heart rate of 60-70% of the predicted maximum. Heart rate, oxygen consumption (VO₂), and carbon dioxide production (VCO₂) were measured continuously.

-

Echocardiography: Standard 2D, M-mode, and Doppler echocardiography were performed to assess cardiac structure and function. Measurements included left ventricular ejection fraction (LVEF), left ventricular mass, and diastolic function parameters.

-

31P Magnetic Resonance Spectroscopy (31P-MRS): This non-invasive technique was used to assess muscle energy metabolism. Following a standardized exercise protocol, the rate of phosphocreatine (PCr) recovery was measured, which is an indicator of mitochondrial oxidative capacity.

-

Vockley et al. (UX007-CL201 and Extension Studies): Open-Label Efficacy and Safety Trials

These studies evaluated the long-term safety and efficacy of this compound in patients with severe LC-FAODs.

-

Study Design:

graph Vockley_Study_Design { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Enrollment [label="Enrollment & Retrospective Data Collection (78 weeks)"]; Treatment [label="Open-Label this compound Treatment\n(Target 25-35% of DCI)"]; FollowUp [label="Ongoing Follow-up & MCE Tracking"];

Enrollment -> Treatment -> FollowUp; }

Figure 3: Vockley et al. open-label study workflow.

-

Key Methodologies:

-

Major Clinical Event (MCE) Adjudication: A key outcome was the rate of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy). These events were retrospectively collected from medical records for the 78 weeks prior to study entry and prospectively recorded during the study. An independent adjudication committee reviewed all events.

-

Cycle Ergometry: Patients performed a 40-minute cycle ergometry test at a constant workload to assess exercise tolerance. The primary endpoint was the total work performed.

-

12-Minute Walk Test (12MWT): This test was used to assess functional exercise capacity. Patients were instructed to walk as far as possible in 12 minutes. The total distance walked was recorded.

-

Acylcarnitine Profiling: Blood spots were collected and analyzed by tandem mass spectrometry (MS/MS) to determine the concentrations of various acylcarnitine species. This is a standard method for diagnosing and monitoring patients with FAODs.

-

Conclusion and Future Directions

The mechanism of action of this compound in fatty acid oxidation disorders is multifaceted, providing both a direct energy source and, crucially, replenishing the pool of TCA cycle intermediates through anaplerosis. This dual action addresses the fundamental metabolic defects in LC-FAODs more effectively than traditional even-chain MCT oil. The clinical data to date demonstrates a significant reduction in major clinical events and improvements in cardiac function, supporting the therapeutic utility of this anaplerotic therapy.

Future research should focus on obtaining more direct evidence of anaplerosis in human subjects, for instance, through stable isotope tracer studies to track the metabolic fate of heptanoate in vivo. Further elucidation of the downstream effects of improved mitochondrial function on cellular signaling pathways and gene expression will also be critical in fully understanding the comprehensive benefits of this compound therapy. For drug development professionals, the success of this compound highlights the potential of targeted metabolic therapies for inborn errors of metabolism and provides a framework for the development of novel anaplerotic substrates for other energy-deficiency disorders.

References

The Anaplerotic Role of Triheptanoin in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anaplerotic properties of triheptanoin and its impact on the Krebs cycle. This compound, a synthetic triglyceride of the seven-carbon fatty acid heptanoate, serves as a novel metabolic therapy, particularly for long-chain fatty acid oxidation disorders (LC-FAOD). Its unique metabolism replenishes crucial intermediates in the Krebs cycle, thereby improving energy production in conditions of metabolic stress. This document details the biochemical mechanism of this compound, presents quantitative data from clinical studies on its efficacy, outlines detailed experimental protocols for assessing its metabolic effects, and provides visual representations of the key pathways and workflows.

Introduction: The Challenge of Energy Deficits in Metabolic Disorders

Many inherited metabolic disorders, such as LC-FAOD, are characterized by a compromised ability to produce energy from traditional fuel sources. LC-FAODs result from defects in the mitochondrial beta-oxidation of long-chain fatty acids, a primary energy source for tissues with high energy demand like the heart and skeletal muscle. This leads to a significant energy deficit and an accumulation of toxic intermediates, manifesting in severe clinical outcomes including cardiomyopathy, rhabdomyolysis, and hypoglycemia.

Standard treatments for LC-FAOD often involve a diet low in long-chain fats and supplementation with medium-chain triglycerides (MCTs). However, MCTs, which are composed of even-chain fatty acids, are metabolized solely to acetyl-CoA. While acetyl-CoA can enter the Krebs cycle, it does not replenish the cycle's intermediates, a process known as anaplerosis. A deficiency in Krebs cycle intermediates can impair the cycle's overall function and exacerbate the energy deficit.

Mechanism of Action: this compound's Anaplerotic Effect

This compound addresses this limitation through its unique metabolic pathway. Following oral administration, this compound is hydrolyzed in the gut into glycerol and three molecules of heptanoate (a C7 fatty acid). Heptanoate is readily absorbed and transported to the liver and peripheral tissues.[1]

Within the mitochondria, heptanoate undergoes beta-oxidation. Unlike even-chain fatty acids, the final round of beta-oxidation of heptanoate yields one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3).[1][2][3]

-

Acetyl-CoA directly enters the Krebs cycle by condensing with oxaloacetate to form citrate.

-

Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA . Succinyl-CoA is a key intermediate of the Krebs cycle.[2]

By providing both acetyl-CoA and a precursor to succinyl-CoA, this compound effectively "refills" the Krebs cycle at two critical points, restoring its capacity and enhancing overall energy production. This dual-entry mechanism is the cornerstone of this compound's anaplerotic therapy.

Signaling Pathways and Metabolic Fate of this compound

The metabolic journey of this compound from ingestion to its anaplerotic function in the Krebs cycle involves several key steps and pathways.

Data Presentation: Clinical Efficacy of this compound

Clinical studies have demonstrated the significant benefits of this compound in patients with LC-FAOD. The following tables summarize key quantitative data from these trials.

Table 1: Reduction in Major Clinical Events (MCEs) with this compound Treatment

| Study | Patient Cohort | Pre-Triheptanoin MCE Rate (events/year) | Post-Triheptanoin MCE Rate (events/year) | Percent Reduction | p-value | Reference |

| UX007-CL201 (Phase 2) | 29 patients with severe LC-FAOD | 1.69 | 0.88 | 48.1% | 0.021 | |

| UX007-CL202 (Extension) | 24 patients (rollover from CL201) | 1.76 | 0.96 | 45.5% | 0.0319 | |

| UX007-CL202 (Extension) | 20 this compound-naïve patients | 2.33 (median) | 0.71 (median) | 69.5% | 0.1072 | |

| Retrospective Chart Review | 20 patients | 1.94 | 1.26 | 35% (trend) | 0.1126 |

MCEs include rhabdomyolysis, hypoglycemia, and cardiomyopathy.

Table 2: Reduction in Hospitalization Rates with this compound Treatment

| Study | Patient Cohort | Pre-Triheptanoin Hospitalization Rate (events/year) | Post-Triheptanoin Hospitalization Rate (events/year) | Percent Reduction | p-value | Reference |

| UX007-CL201 (Phase 2) | 29 patients | 1.39 | 0.65 | 53.2% | <0.05 | |

| UX007-CL202 (Extension) | 24 patients (rollover from CL201) | 1.43 | 0.76 | 46.9% | 0.0429 | |

| Retrospective Chart Review | 15 patients | 17.55 (days/year) | 5.76 (days/year) | 67% | 0.0242 | |

| Nationwide Turkish Study | 14 patients | 0.19 (admissions/month, median) | 0.08 (admissions/month, median) | 57.9% | 0.009 |

Table 3: Improvement in Cardiomyopathy with this compound Treatment

| Study | Patient Cohort | Key Findings | Reference |

| Case Series | 10 patients with acute cardiomyopathy | Ejection fraction improved from a baseline of 12-45% to a peak of 33-71%, with 9 of 10 patients reaching the normal range. | |

| Expanded Access Program | Critically ill patients | Stabilization or improvement in left ventricular ejection fraction and left ventricular mass. All infants with cardiomyopathy showed improved cardiac function. | |

| UX007-CL201 (Phase 2) | 29 patients | Cardiomyopathy events decreased from 3 to 1 (a 69.7% reduction in event rate). |

Experimental Protocols

Assessing the anaplerotic effects of this compound requires specialized methodologies to trace and quantify metabolic intermediates. Below are detailed protocols for key experiments.

Quantification of Krebs Cycle Intermediates by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of Krebs cycle intermediates in biological samples (e.g., tissue homogenates, cell lysates).

5.1.1. Materials and Reagents

-

Internal standards (e.g., 13C-labeled Krebs cycle intermediates)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Sample homogenization buffer (e.g., 80% MeOH)

-

C18 reversed-phase column

-

Triple quadrupole mass spectrometer

5.1.2. Sample Preparation

-

Tissue Samples: Flash-freeze tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in ice-cold 80% MeOH.

-

Cell Culture: Aspirate culture medium and wash cells with ice-cold PBS. Quench metabolism by adding liquid nitrogen or ice-cold 80% MeOH. Scrape cells and collect the lysate.

-

Protein Precipitation: Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% ACN with 0.1% FA).

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% FA in water.

-

Mobile Phase B: 0.1% FA in ACN.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to elute the polar Krebs cycle intermediates.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Use pre-determined precursor-to-product ion transitions for each Krebs cycle intermediate and its corresponding internal standard.

-

5.1.4. Data Analysis

-

Quantify the concentration of each intermediate by comparing the peak area ratio of the analyte to its internal standard against a standard curve.

13C Metabolic Flux Analysis (MFA) to Assess Anaplerosis

This protocol provides a general workflow for conducting a 13C-MFA experiment to trace the contribution of this compound-derived carbons to the Krebs cycle.

5.2.1. Experimental Workflow

5.2.2. Detailed Steps

-

Cell Culture and Labeling:

-

Culture cells (e.g., patient-derived fibroblasts) to a desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of 13C-labeled heptanoate.

-

Incubate for a time sufficient to reach isotopic steady-state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity and extract metabolites as described in section 5.1.2.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted metabolites by LC-MS/MS or GC-MS to determine the mass isotopomer distribution (MID) of Krebs cycle intermediates.

-

-

Computational Flux Modeling:

-

Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.

-

The model will estimate the relative and absolute fluxes through different metabolic pathways, including the anaplerotic contribution of heptanoate.

-

Conclusion

This compound represents a significant advancement in the treatment of LC-FAOD and other metabolic disorders characterized by impaired energy metabolism. Its anaplerotic properties, mediated by the dual provision of acetyl-CoA and propionyl-CoA to the Krebs cycle, address a fundamental pathophysiological deficit that is not corrected by traditional MCT oil supplementation. The quantitative data from clinical trials robustly support its efficacy in reducing major clinical events and improving cardiac function. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolic effects of this compound and to explore its potential in a wider range of diseases. As our understanding of cellular metabolism deepens, the targeted anaplerotic strategy offered by this compound is likely to become an increasingly important therapeutic modality.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study. | Read by QxMD [read.qxmd.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Triheptanoin as a Metabolic Therapy for Genetic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triheptanoin, a synthetic, pharmaceutical-grade triglyceride of three seven-carbon (heptanoate) fatty acids, has emerged as a promising metabolic therapy for several rare genetic disorders. Marketed as Dojolvi®, it serves as a source of calories and fatty acids, bypassing specific enzymatic defects and providing anaplerotic substrates to the Krebs cycle. This technical guide provides an in-depth overview of the core science behind this compound, its mechanism of action, clinical applications, and a summary of key clinical trial data. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support further research and drug development efforts in this area.

Introduction: The Challenge of Energy Deficit in Genetic Disorders

A number of genetic disorders are characterized by a fundamental deficit in cellular energy production. These can arise from defects in fatty acid oxidation, glucose transport, or other critical metabolic pathways. The resulting energy crisis can lead to a range of severe clinical manifestations, including cardiomyopathy, rhabdomyolysis, hypoglycemia, seizures, and developmental delay.[1][2][3] Traditional management strategies have focused on dietary modifications, such as the use of medium-chain triglyceride (MCT) oil, but these approaches have limitations and often do not fully address the underlying metabolic imbalance.[1][4]

This compound represents a novel therapeutic approach designed to address these energy deficits more effectively. Its unique odd-chain fatty acid composition provides a dual benefit: it can be metabolized to produce both acetyl-CoA, a primary fuel for the Krebs cycle, and propionyl-CoA, which serves an anaplerotic function by replenishing Krebs cycle intermediates.

Mechanism of Action: Anaplerosis and Energy Substrate Provision

This compound is a pro-drug that is hydrolyzed in the gut to glycerol and three molecules of heptanoate. Heptanoate is readily absorbed and transported to the liver and other tissues.

Bypassing Defective Metabolic Pathways

In disorders like long-chain fatty acid oxidation disorders (LC-FAOD), the breakdown of long-chain fatty acids is impaired. Heptanoate, as a medium-chain fatty acid, can enter the mitochondria and undergo β-oxidation without the need for the defective enzymes, thus providing a crucial alternative energy source.

The Anaplerotic Effect

The metabolism of heptanoate produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, a key intermediate in the Krebs cycle. This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates that can become depleted in energy-deficient states. By restoring the integrity of the Krebs cycle, this compound enhances the efficiency of energy production.

Generation of Alternative Ketone Bodies

In the liver, heptanoate metabolism also leads to the production of five-carbon (C5) ketone bodies, such as β-hydroxypentanoate and β-ketopentanoate, in addition to the standard four-carbon (C4) ketone bodies. These C5 ketone bodies can cross the blood-brain barrier and serve as an alternative fuel source for the brain, which is particularly relevant for conditions like Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).

References

- 1. Frontiers | Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]

- 2. feedingthehungrybrain.com [feedingthehungrybrain.com]

- 3. Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Development, and Clinical Application of Triheptanoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triheptanoin, marketed under the brand name Dojolvi®, is a novel therapeutic agent approved for the treatment of long-chain fatty acid oxidation disorders (LC-FAOD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, clinical development, and therapeutic applications of this unique medium-chain triglyceride. This compound's anaplerotic properties, which address the underlying energy deficit in inherited metabolic diseases, represent a significant advancement in the management of these rare and debilitating conditions. This document details the key preclinical and clinical studies that established its efficacy and safety, offering a valuable resource for researchers and professionals in the field of drug development and metabolic medicine.

Introduction: The Unmet Need in Long-Chain Fatty Acid Oxidation Disorders

Long-chain fatty acid oxidation disorders (LC-FAOD) are a group of rare, life-threatening autosomal recessive genetic disorders characterized by the body's inability to convert long-chain fatty acids into energy.[1][2] This metabolic blockade leads to a severe energy deficit, particularly during periods of fasting or increased metabolic demand.[3] Clinically, LC-FAODs manifest with a range of serious complications, including recurrent rhabdomyolysis, hypoglycemia, cardiomyopathy, and in some cases, sudden death.[4][5] Prior to the development of this compound, management strategies for LC-FAOD were largely supportive, focusing on dietary modifications such as a low-fat, high-carbohydrate diet and supplementation with even-chain medium-chain triglyceride (MCT) oil. However, despite these interventions, many patients continued to experience significant morbidity and mortality, highlighting a critical unmet medical need for more effective therapies.

The Discovery of this compound: A Novel Anaplerotic Approach

The development of this compound was born from the pioneering research of Dr. Charles Roe, who identified that a key issue in LC-FAOD was the depletion of tricarboxylic acid (TCA) cycle intermediates, a state known as anaplerotic defect. Even-chain MCTs, while providing an alternative energy source in the form of acetyl-CoA, do not replenish these vital intermediates.

This compound, a synthetic triglyceride composed of three seven-carbon (C7) fatty acids (heptanoate) attached to a glycerol backbone, was designed to address this anaplerotic defect. Its unique odd-carbon chain structure allows for a dual mechanism of action: providing both a direct energy source and replenishing TCA cycle intermediates.

Mechanism of Action: Replenishing the Krebs Cycle

Following oral administration, this compound is hydrolyzed in the gut into glycerol and three molecules of heptanoate. Heptanoate is readily absorbed and transported to the liver and other tissues.

Beta-Oxidation and Energy Production

Heptanoate undergoes beta-oxidation in the mitochondria, a process that does not require the enzymes deficient in LC-FAOD. This process yields two molecules of acetyl-CoA, which can directly enter the TCA cycle for energy production (ATP synthesis), and one molecule of propionyl-CoA.

Anaplerosis via Propionyl-CoA

The propionyl-CoA generated from heptanoate metabolism is the key to this compound's anaplerotic effect. Propionyl-CoA is converted to succinyl-CoA, an intermediate of the TCA cycle. This replenishment of TCA cycle intermediates is crucial for maintaining the cycle's function, which is often compromised in LC-FAOD due to the lack of substrates from fatty acid oxidation.

C5-Ketone Body Production

In the liver, heptanoate can also be metabolized into five-carbon (C5) ketone bodies, namely beta-hydroxypentanoate (BHP) and beta-ketopentanoate (BKP). These C5 ketones can cross the blood-brain barrier and serve as an alternative energy source for the brain and other tissues.

// Nodes this compound [label="this compound (C7 Triglyceride)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heptanoate [label="Heptanoate (C7)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcetylCoA [label="Acetyl-CoA (x2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PropionylCoA [label="Propionyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCACycle [label="TCA Cycle", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Energy (ATP)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C5Ketones [label="C5 Ketone Bodies\n(BHP, BKP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Brain [label="Brain & Other Tissues", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges this compound -> Heptanoate [label="Hydrolysis"]; Heptanoate -> AcetylCoA [label="β-oxidation"]; Heptanoate -> PropionylCoA [label="β-oxidation"]; AcetylCoA -> TCACycle; TCACycle -> Energy; PropionylCoA -> SuccinylCoA [label="Carboxylation"]; SuccinylCoA -> TCACycle [label="Anaplerosis"]; Heptanoate -> C5Ketones [label="Hepatic Metabolism"]; C5Ketones -> Brain [label="Energy Source"]; } .dot Caption: Metabolic fate of this compound.

Clinical Development Program

The clinical development of this compound for LC-FAOD involved several key studies designed to evaluate its safety and efficacy.

Key Clinical Trials

A summary of the pivotal clinical trials for this compound in LC-FAOD is presented below:

| Study Identifier | Phase | Design | Patient Population | Key Endpoints | Key Findings |

| NCT01379625 | II | Randomized, double-blind, controlled | 32 subjects with LC-FAOD (ages 7-64) | Changes in cardiac function, exercise tolerance | This compound improved left ventricular ejection fraction and reduced left ventricular wall mass compared to trioctanoin. |

| CL201 (NCT01886378) | II | Open-label, single-arm | 29 pediatric and adult patients with severe LC-FAOD | Annualized rate and duration of Major Clinical Events (MCEs) | Significant reduction in the annualized rate and duration of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy) over 78 weeks. |

| CL202 (NCT02214160) | II | Open-label, long-term extension | 94 patients with LC-FAOD | Long-term safety and efficacy (MCE rate) | Sustained reduction in MCE rates, confirming long-term efficacy and safety. |

Experimental Protocols: A Representative Study (CL201 - NCT01886378)

Objective: To evaluate the efficacy and safety of this compound in pediatric and adult patients with severe LC-FAOD.

Study Design: A 78-week, single-arm, open-label Phase 2 study. Each patient served as their own control, with a retrospective 78-week period of standard-of-care management used for comparison.

Patient Population:

-

Inclusion Criteria: Patients aged at least 6 months with a confirmed diagnosis of severe LC-FAOD (CPT-II, VLCAD, LCHAD, or TFP deficiency) and experiencing significant clinical manifestations despite current management.

-

Exclusion Criteria: Patients with a history of myocardial infarction or peripheral neuropathy limiting walking ability.

Intervention: this compound was initiated at a target dose of 25-35% of the total daily caloric intake, administered orally in at least four divided doses. Prior MCT oil was discontinued.

Primary Endpoint: The primary objective was to evaluate the impact of this compound on the annualized rate and duration of MCEs, defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization, emergency room visit, or emergency intervention.

Secondary Endpoints:

-

Exercise tolerance

-

Health-related quality of life

// Nodes Screening [label="Screening & Enrollment\n(N=29)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Data Collection\n(Retrospective 78 weeks on standard care)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="this compound Treatment\n(78 weeks, target 25-35% of DCI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FollowUp [label="Follow-up & Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Efficacy Assessment\n(MCE Rate & Duration)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Safety [label="Safety Monitoring\n(Adverse Events)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Screening -> Baseline; Baseline -> Treatment; Treatment -> FollowUp; FollowUp -> Efficacy; FollowUp -> Safety; } .dot Caption: Workflow for the CL201 clinical trial.

Clinical Efficacy and Safety

Efficacy in LC-FAOD

Clinical studies have consistently demonstrated the efficacy of this compound in reducing the incidence and severity of major clinical events in patients with LC-FAOD.

Table 2: Summary of Efficacy Data from Key Clinical Trials

| Outcome Measure | CL201 (NCT01886378) - 78 weeks | CL202 (NCT02214160) - Long-term Extension |

| Annualized MCE Rate | 48.1% reduction from baseline (p=0.021) | Sustained reduction in MCEs; 86% reduction in the this compound-naïve cohort (p=0.0343) |

| Annualized MCE Duration | 50.3% reduction from baseline (p=0.028) | 43% reduction in the CL201 rollover cohort (p=0.0347) |

| Hospitalization Rate | 38.7% reduction in rhabdomyolysis-related hospitalizations | Continued reduction in hospitalization rates and duration |

| Hypoglycemia Events | Near-elimination of hypoglycemic events leading to hospitalization | Significant and sustained reduction in hypoglycemic events |

| Cardiomyopathy | Reduction in cardiomyopathy events | Improvement in cardiac function |

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse events are gastrointestinal in nature and are typically mild to moderate in severity.

Table 3: Common Adverse Events Associated with this compound

| Adverse Event | Frequency | Management |

| Diarrhea | Common | Dose adjustment, administration with food |

| Abdominal pain | Common | Dose adjustment, administration with food |

| Vomiting | Common | Dose adjustment, administration with food |

| Nausea | Common | Dose adjustment, administration with food |

Serious adverse events related to this compound are rare.

Pharmacokinetics

-

Absorption: this compound is rapidly hydrolyzed in the gastrointestinal tract, and systemic exposure to the parent drug is negligible. The primary circulating metabolite is heptanoate.

-

Distribution: Heptanoate is approximately 80% bound to plasma proteins, likely serum albumin.

-

Metabolism: Heptanoate is metabolized via beta-oxidation in the mitochondria of various tissues. It can also be converted to C5-ketone bodies in the liver.

-

Elimination: The elimination half-life of heptanoate is approximately 1.7 hours, supporting a dosing frequency of four or more times a day.

Other Investigational Uses

The anaplerotic properties of this compound have led to its investigation in other metabolic and neurological disorders characterized by energy deficits.

-

Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS): this compound has been studied as a potential therapy for GLUT1-DS, a condition where glucose transport to the brain is impaired. While some studies have shown promise in reducing seizures, others have not demonstrated a significant benefit for movement disorders.

-

Other Metabolic Disorders: Research is ongoing to explore the potential of this compound in other inherited metabolic diseases where anaplerosis may be beneficial.

Conclusion and Future Directions

The discovery and development of this compound represent a significant milestone in the treatment of LC-FAOD. By directly addressing the underlying anaplerotic defect, this compound has been shown to reduce the frequency and severity of life-threatening clinical events and improve the quality of life for patients with these devastating disorders. Its unique mechanism of action, supported by a robust clinical development program, has established it as a cornerstone of therapy for LC-FAOD.

Future research will likely focus on further elucidating the long-term benefits of this compound, exploring its potential in other metabolic and neurological conditions, and optimizing its use in combination with other therapeutic strategies. The story of this compound serves as a powerful example of how a deep understanding of disease pathophysiology can lead to the development of targeted and effective therapies for rare diseases.

References

- 1. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders Treated With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ultragenyx.com [ultragenyx.com]

- 3. io.nihr.ac.uk [io.nihr.ac.uk]

- 4. This compound for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical Pathway of Triheptanoin Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptanoin is a synthetic, odd-carbon medium-chain triglyceride (MCT) composed of three seven-carbon fatty acids (heptanoate) esterified to a glycerol backbone. It serves as a source of calories and fatty acids, particularly in the management of long-chain fatty acid oxidation disorders (LC-FAODs).[1][2][3] Unlike even-chain MCTs, the metabolism of this compound provides unique anaplerotic substrates for the tricarboxylic acid (TCA) cycle, making it a promising therapeutic agent for various metabolic diseases.[4][5] This technical guide provides a comprehensive overview of the core biochemical pathway of this compound metabolism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Biochemical Pathway of this compound Metabolism

The metabolic journey of this compound begins with its hydrolysis in the gastrointestinal tract and culminates in the production of key intermediates for cellular energy production.

Hydrolysis

Following oral administration, this compound is extensively hydrolyzed by pancreatic lipases in the lumen of the small intestine. This enzymatic action cleaves the ester bonds, releasing two molecules of free heptanoate and one molecule of 2-monoheptanoylglycerol. The latter is further hydrolyzed to yield a third molecule of heptanoate and a glycerol backbone. Due to this rapid and efficient hydrolysis, the systemic exposure to intact this compound is negligible.

Absorption and Transport

Heptanoate, being a medium-chain fatty acid, is readily absorbed by the intestinal mucosa. Unlike long-chain fatty acids, it does not require carnitine for transport across the inner mitochondrial membrane and can diffuse directly into the mitochondria.

Mitochondrial β-Oxidation of Heptanoate

Once inside the mitochondrial matrix, heptanoate undergoes β-oxidation, a cyclical four-step process that sequentially shortens the fatty acid chain. For heptanoate (a C7 fatty acid), this process involves two and a half cycles.

The key enzymatic steps are:

-

Acyl-CoA Dehydrogenase: The first step is catalyzed by a medium-chain acyl-CoA dehydrogenase (MCAD), which introduces a double bond between the α and β carbons.

-

Enoyl-CoA Hydratase: The resulting trans-Δ²-enoyl-CoA is then hydrated.

-

3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is subsequently oxidized to a keto group.

-

β-Ketothiolase: Finally, the β-ketoacyl-CoA is cleaved by thiolase, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.

After two full cycles of β-oxidation, a five-carbon fatty acyl-CoA (pentanoyl-CoA or valeryl-CoA) remains. The final cycle of β-oxidation of pentanoyl-CoA yields one molecule of acetyl-CoA and one molecule of the three-carbon propionyl-CoA.

Thus, the complete β-oxidation of one molecule of heptanoate generates:

-

Two molecules of Acetyl-CoA

-

One molecule of Propionyl-CoA

Anaplerotic Fate of Propionyl-CoA

The production of propionyl-CoA is the key feature that distinguishes the metabolism of this compound from that of even-chain fatty acids. Propionyl-CoA serves as an anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. This is a critical function, as the TCA cycle is a central hub of cellular metabolism, and its intermediates are constantly being withdrawn for various biosynthetic pathways.

The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA involves a three-step enzymatic pathway:

-

Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

-

Methylmalonyl-CoA Epimerase: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA.

-

Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form Succinyl-CoA .

Succinyl-CoA then enters the TCA cycle, contributing to the pool of intermediates and enhancing the cycle's capacity for energy production and biosynthesis.

Hepatic Ketogenesis and C5 Ketone Bodies

In the liver, heptanoate can also be partially oxidized to form unique five-carbon (C5) ketone bodies: β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP). These C5 ketone bodies are released into the bloodstream and can be taken up by extrahepatic tissues, such as the brain and muscle, where they are converted back to acetyl-CoA and propionyl-CoA to fuel the TCA cycle. The formation of C5 ketone bodies provides an alternative energy source, particularly for the brain, which has important implications for the treatment of neurological disorders like glucose transporter type 1 deficiency syndrome (Glut1DS).

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound, compiled from various pharmacokinetic and enzymatic studies.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | Heptanoate | β-Hydroxypentanoate (BHP) | β-Hydroxybutyrate (BHB) |

| Cmax (µmol/L) | |||

| Single 0.3 g/kg dose | 178.9 | - | - |

| Single 0.4 g/kg dose | 259.1 | - | - |

| Tmax (h) | |||

| Single 0.3 g/kg dose | 0.5 | - | - |

| Single 0.4 g/kg dose | 0.8 | - | - |

| AUC (µmol*h/L) | |||

| Single 0.3 g/kg dose | 336.5 | - | - |

| Single 0.4 g/kg dose | 569.1 | - | - |

| Apparent Clearance (L/h/kg) | |||

| Single 0.3 g/kg dose | 6.05 | - | - |

| Single 0.4 g/kg dose | 4.31 | - | - |

| Elimination Half-life (h) | ~1.7 in LC-FAOD patients | - | - |

Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Kinetic Properties of Propionyl-CoA Carboxylase (PCC)

| Substrate | K_m_ (mM) |

| Propionyl-CoA | 0.29 |

| ATP | 0.08 |

| Bicarbonate (HCO₃⁻) | 3.0 |

K_m_ (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the metabolism of this compound.

Fatty Acid β-Oxidation Assay in Isolated Hepatocytes

This protocol describes a method to measure the rate of fatty acid β-oxidation using radiolabeled substrates in freshly isolated mouse hepatocytes.

Materials:

-

[1-¹⁴C]palmitic acid (or other radiolabeled fatty acid)

-

Bovine serum albumin (BSA), fatty acid-free

-

Hepatocyte isolation buffer (e.g., Hanks' Balanced Salt Solution)

-

Collagenase

-

Perchloric acid

-

Scintillation cocktail and counter

Procedure:

-

Hepatocyte Isolation: Isolate hepatocytes from a mouse liver using a collagenase perfusion technique.

-

Cell Suspension: Resuspend the isolated hepatocytes in a suitable incubation buffer.

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to BSA.

-

Incubation: Incubate the hepatocyte suspension with the radiolabeled substrate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding perchloric acid, which precipitates proteins and macromolecules.

-

Separation of Metabolites: Centrifuge the samples to pellet the precipitated material. The acid-soluble fraction in the supernatant contains the products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).

-

Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

-

Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the acid-soluble products per unit of time and normalize to the total protein content of the cell suspension.

Metabolomic Analysis of TCA Cycle Intermediates

This protocol outlines a general workflow for the quantitative analysis of TCA cycle intermediates in tissue or cell samples following this compound administration using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Tissue or cell samples

-

Internal standards (stable isotope-labeled TCA cycle intermediates)

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Collection: Collect tissue or cell samples at desired time points after this compound administration and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Metabolite Extraction: Homogenize the frozen samples in a cold extraction solvent containing internal standards.

-

Protein Precipitation: Centrifuge the homogenates to pellet proteins and cellular debris.

-

Sample Preparation: Collect the supernatant and dry it under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Inject the prepared samples onto the LC-MS system. Separate the TCA cycle intermediates using a suitable chromatographic method (e.g., reverse-phase or HILIC chromatography). Detect and quantify the metabolites using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Integrate the peak areas for each metabolite and its corresponding internal standard. Calculate the concentration of each TCA cycle intermediate based on the peak area ratios and a standard curve.

Measurement of C5 Ketone Bodies

This protocol describes a method for the quantification of β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP) in plasma or serum using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Materials:

-

Plasma or serum samples

-

Internal standards (e.g., stable isotope-labeled BHP and BKP)

-

Protein precipitation solvent (e.g., acetonitrile)

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation: To a plasma or serum sample, add the internal standards and the protein precipitation solvent.

-

Protein Removal: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase used for UPLC analysis.

-

UPLC-MS/MS Analysis: Inject the sample onto the UPLC-MS/MS system. Separate the C5 ketone bodies from other plasma components using a suitable C18 column. Detect and quantify BHP and BKP using mass spectrometry in MRM mode.

-

Data Analysis: Determine the concentrations of BHP and BKP by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Biochemical pathway of this compound metabolism.

Caption: Anaplerotic pathway of propionyl-CoA to succinyl-CoA.

Caption: Experimental workflow for a fatty acid β-oxidation assay.

Conclusion

The metabolism of this compound offers a unique therapeutic strategy by providing both a direct energy source in the form of acetyl-CoA and an anaplerotic substrate, propionyl-CoA, to replenish the TCA cycle. This dual mechanism of action underscores its clinical utility in managing LC-FAODs and its potential for treating other metabolic and neurological disorders. A thorough understanding of its biochemical pathway, supported by quantitative data and robust experimental methodologies, is essential for the continued development and optimization of this compound-based therapies. Further research focusing on the tissue-specific metabolism of this compound and the precise quantification of its anaplerotic contribution will be crucial in expanding its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]

- 5. Physiological Perspectives on the Use of this compound as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Anaplerotic Role of Triheptanoin in Replenishing Tricarboxylic Acid Cycle Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, essential for energy production and the synthesis of biosynthetic precursors. In a number of inherited metabolic disorders and other diseases with an energy deficit component, the pool of TCA cycle intermediates can become depleted, impairing energy homeostasis. Triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate), has emerged as a promising therapeutic agent due to its unique anaplerotic properties. This technical guide provides an in-depth analysis of the mechanism by which this compound replenishes TCA cycle intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: The Concept of Anaplerosis

Anaplerosis, derived from the Greek meaning 'to fill up', refers to the replenishment of intermediates of a metabolic pathway, most notably the TCA cycle. The continuous removal of TCA cycle intermediates for biosynthesis (e.g., gluconeogenesis, amino acid synthesis, and fatty acid synthesis) necessitates a constant influx of precursors to maintain the cycle's function. Key anaplerotic enzymes include pyruvate carboxylase and propionyl-CoA carboxylase[1][2]. A deficiency in anaplerosis can lead to a state of "TCA cycle stalling," resulting in impaired energy production and cellular dysfunction. This is particularly relevant in conditions such as long-chain fatty acid oxidation disorders (LC-FAOD) and glucose transporter type 1 deficiency syndrome (Glut1-DS), where the provision of substrates for the TCA cycle is compromised[3][4][5].

Mechanism of Action of this compound

This compound serves as a pro-drug for heptanoate. Following oral administration, it is hydrolyzed by pancreatic lipases into glycerol and three molecules of heptanoate. Heptanoate, a medium-chain fatty acid, is readily absorbed and transported to the liver and peripheral tissues. Unlike even-chain fatty acids which are metabolized solely to acetyl-CoA, the seven-carbon structure of heptanoate results in a unique metabolic fate through β-oxidation.

The mitochondrial β-oxidation of heptanoate yields two molecules of acetyl-CoA and one molecule of propionyl-CoA. Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate. The propionyl-CoA molecule provides the crucial anaplerotic contribution.

The Propionyl-CoA to Succinyl-CoA Pathway

Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic pathway:

-

Carboxylation: The biotin-dependent enzyme propionyl-CoA carboxylase (PCC) carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

-

Racemization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Isomerization: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.

Succinyl-CoA then directly enters the TCA cycle, thereby replenishing the pool of intermediates and enhancing the cycle's capacity to generate reducing equivalents (NADH and FADH2) for ATP production via oxidative phosphorylation.

Quantitative Effects on TCA Cycle Intermediates

Several studies have provided quantitative evidence for the anaplerotic effects of this compound by measuring changes in the concentrations of TCA cycle intermediates in various biological matrices.

Data from a Study in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency

A retrospective metabolomic analysis of biobank samples from patients with VLCAD deficiency treated with this compound showed increased levels of several TCA cycle intermediates compared to patients treated with medium-chain triglyceride (MCT) oil, which primarily produces acetyl-CoA.

| TCA Cycle Intermediate | Change with this compound vs. MCT Oil | Reference |

| Citrate | Increased | |

| Aconitate | Increased | |

| Fumarate | Increased | |

| Malate | Increased | |

| α-Ketoglutarate | Trended lower (similar to MCT group) | |

| Succinate | Reduced (in both treatment groups) |

Note: The data is presented as trends observed in the study. Specific fold changes or absolute concentrations were not detailed in the provided search results.

Data from Studies in Other Metabolic Disorders

-

In fibroblasts from patients with various fatty acid β-oxidation disorders, treatment with heptanoate led to an improved profile of TCA cycle intermediates, with notable increases in succinate, malate, and glutamate in certain deficiency types.

-

In two brothers with Aconitase 2 deficiency, treatment with this compound led to a marginal increase in malate excretion, while fumarate and succinate levels remained unchanged.

-

In a child with short-chain enoyl-CoA hydratase (SCEH) deficiency, treatment with this compound resulted in increased plasma levels of C3-acylcarnitine, a surrogate marker for propionyl-CoA.

Experimental Protocols for Measuring TCA Cycle Intermediates

The quantification of TCA cycle intermediates is typically performed using mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity for the analysis of these small, polar molecules.

Generalized Workflow for Sample Analysis

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Medium branched chain fatty acids improve the profile of tricarboxylic acid cycle intermediates in mitochondrial fatty acid β-oxidation deficient cells: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: long-term effects in the very long-chain acyl-CoA dehydrogenase-deficient mouse - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evidence for Triheptanoin in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Huntington's disease (HD), Alzheimer's disease (AD), and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing global health burden. A common pathological feature emerging across these diverse disorders is a profound disruption in cellular energy metabolism, particularly within the central nervous system. This bioenergetic failure, often preceding or exacerbating hallmark pathologies like protein aggregation and neuronal loss, presents a compelling target for therapeutic intervention. Triheptanoin, a synthetic triglyceride composed of three seven-carbon fatty acids, has emerged as a promising metabolic therapeutic. Its proposed mechanism centers on anaplerosis—the replenishment of Krebs cycle intermediates—thereby enhancing mitochondrial function and ATP production. This technical guide synthesizes the core preclinical evidence for this compound across key neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to inform ongoing research and development efforts.

Core Mechanism of Action: Anaplerosis and C5 Ketone Body Production

This compound's therapeutic potential lies in its unique metabolism. After oral administration, it is hydrolyzed into glycerol and three molecules of heptanoate (a C7 fatty acid). Heptanoate undergoes β-oxidation in the liver and other tissues, yielding both acetyl-CoA (a C2 unit) and propionyl-CoA (a C3 unit).[1][2] Acetyl-CoA directly fuels the Krebs cycle, while propionyl-CoA is carboxylated to succinyl-CoA, a key Krebs cycle intermediate.[1][2] This process of replenishing the pool of cycle intermediates is known as anaplerosis and is critical for maintaining optimal mitochondrial respiration, especially under conditions of metabolic stress.[1]

Furthermore, hepatic metabolism of heptanoate produces five-carbon (C5) ketone bodies (β-ketopentanoate and β-hydroxypentanoate), which can cross the blood-brain barrier. These C5 ketones serve as an alternative energy source for the brain and are themselves metabolized to acetyl-CoA and propionyl-CoA within neurons and glia, thus providing a dual mechanism for both fueling and replenishing the brain's Krebs cycle.

Preclinical Evidence in Amyotrophic Lateral Sclerosis (ALS)

Metabolic dysfunction is a well-documented feature of ALS. Preclinical studies using the hSOD1G93A mouse model have provided compelling evidence for the neuroprotective effects of this compound.

Quantitative Data Summary: hSOD1G93A Mouse Model

| Outcome Measure | Control (hSOD1G93A) | This compound-Treated (hSOD1G93A) | % Improvement / Delay | p-value | Reference |

| Motor Neuron Count (L4-L5, 70 days) | ~38% loss vs WT | 33% less loss than Control | 33% | p<0.05 | |

| Onset of Grip Strength Loss | 16.7 weeks | 19.5 weeks | 2.8 weeks delay | p=0.002 | |

| Onset of Rotarod Balance Loss | ~20 weeks | Delayed by 13 days | ~9% delay | p<0.01 | |

| Onset of Body Weight Reduction | ~22 weeks | Delayed by 11 days | ~7% delay | p<0.01 | |

| Muscle mRNA (SDHA, 25 weeks) | Reduced by ~70% vs WT | Not significantly reduced | Attenuated reduction | N/A |

Key Experimental Protocols

-

Animal Model: Female mice overexpressing the mutant human SOD1G93A gene were used.

-

Treatment Administration:

-

Diet: this compound was provided as 35% of the total caloric content in the diet.

-

Initiation and Duration: Treatment was initiated at a pre-symptomatic stage, postnatal day 35 (P35), and continued throughout the study.

-

-

Behavioral Assessments:

-

Hind Limb Grip Strength: Measured weekly using a grip strength meter. The onset of decline was defined as the age at which strength dropped below 90% of the individual's peak and continued to decline.

-

Rotarod: Mice were tested for their ability to maintain balance on an accelerating rod. The onset of failure was recorded.

-

-

Histological Analysis:

-

Motor Neuron Counting: At 70 days of age, the lumbar spinal cord (L4-L5 segments) was sectioned and stained with Thionine. Motor neurons in the ventral horn were counted using stereological methods.

-

-

Gene Expression Analysis:

-

qRT-PCR: RNA was extracted from gastrocnemius muscles at various time points to measure the mRNA levels of key metabolic enzymes, such as succinate dehydrogenase (SDHA).

-

Preclinical Evidence in Alzheimer's Disease (AD)

Brain energy failure, particularly impaired glucose utilization, is an early and consistent feature of AD. This compound is hypothesized to bypass this deficit by providing an alternative fuel source.

Quantitative Data Summary: AD Mouse Models

| Outcome Measure | Animal Model | Control (AD Model) | This compound-Treated (AD Model) | % Change | p-value | Reference |

| Brain ATP Content | 5xFAD | Significantly lower than WT | Restored to WT levels | ~+25% | p<0.05 | |

| Mitochondrial NADH Levels | 5xFAD | Significantly lower than WT | Increased vs Control | ~+30% | p<0.05 | |

| Synaptic Density (Hippocampus) | 5xFAD | Significantly lower than WT | Preserved, similar to WT | N/A | N/A | |

| Recognition Index (NORT) | APP/PS1 | 0.48 ± 0.04 | 0.65 ± 0.05 | +35% | p<0.05 | |

| Astroglial Response (GFAP+) | APP/PS1 | Elevated around plaques | Decreased vs Control | N/A | N/A |

Key Experimental Protocols

-

Animal Models:

-

5xFAD Mice: This model exhibits aggressive amyloid-β (Aβ) deposition and mitochondrial dysfunction.

-

APP/PS1 Mice: A widely used model of familial AD that develops Aβ plaques and cognitive deficits.

-

-

Treatment Administration:

-

5xFAD Study: Dietary supplementation with this compound for 4.5 months, starting at 3.5 months of age.

-

APP/PS1 Study: this compound was supplemented into a ketogenic diet for 3 months, starting at 3 months of age.

-

-

Biochemical and Histological Assessments:

-

ATP Measurement: Brain tissue was homogenized and ATP content was quantified using a bioluminescence-based assay kit.

-

Mitochondrial Respiration: Mitochondria were isolated from brain tissue, and oxygen consumption rates were measured using a Seahorse XF Analyzer.

-

Synaptic Density: Immunohistochemistry was performed on brain sections using antibodies against synaptic markers (e.g., synaptophysin).

-

Astrocyte Reactivity: Brain sections were stained for Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis around Aβ plaques.

-

-

Cognitive Assessment:

-

Novel Object Recognition Test (NORT): Used to assess learning and memory. The recognition index is calculated as the proportion of time spent exploring a novel object versus a familiar one.

-

Preclinical and Clinical Rationale in Huntington's Disease (HD)

HD is characterized by a systemic energy deficit that precedes neurological symptoms. While extensive preclinical animal data is still emerging, proof-of-concept clinical studies provide a strong rationale for this compound's use.

Quantitative Data Summary: Human and Animal Model Insights

| Outcome Measure | Model/Population | Condition/Result | Change | p-value | Reference |

| Brain Pi/PCr Ratio (during activation) | Early-stage HD Patients | Baseline: Abnormal (no change) | Post-Triheptanoin: Corrected profile | N/A | p=0.005 |

| Total Motor Score (UHDRS) | Early-stage HD Patients | Open-label observation | Tendency to improve after 1 month | N/A | |

| General Phenotype | R6/2 Mouse Model | This aggressive HD model exhibits progressive motor deficits, weight loss, and brain atrophy, representing a key platform for preclinical testing. | N/A | N/A |

Key Experimental and Clinical Protocols

-

Animal Model (General Platform):

-

R6/2 Mouse: A transgenic model expressing exon 1 of the human huntingtin gene with an expanded CAG repeat. It has a rapid and severe phenotype, making it suitable for screening therapeutic interventions. Standard protocols involve longitudinal behavioral testing (rotarod, open field) and terminal neuropathological analysis (brain weight, striatal volume, aggregate load).

-

-

Human Proof-of-Concept Study:

-

Population: 10 patients at an early stage of HD.

-

Intervention: Open-label administration of this compound for one month.

-

Primary Outcome Measure (31P Magnetic Resonance Spectroscopy): Brain levels of inorganic phosphate (Pi) and phosphocreatine (PCr) were measured in the visual cortex at rest, during visual stimulation, and during recovery. The Pi/PCr ratio serves as a functional biomarker of ATP synthesis and brain energy metabolism. Healthy controls show an increase in the Pi/PCr ratio during activation, a response that is absent in HD patients but was restored after this compound treatment.

-

Summary and Future Directions

The preclinical evidence strongly supports the hypothesis that this compound can ameliorate key pathological features in animal models of ALS and AD by targeting underlying metabolic deficits. In ALS models, it confers neuroprotection and delays motor symptom onset. In AD models, it rescues brain ATP deficits, improves mitochondrial function, and curbs cognitive impairment. For HD, human biomarker studies provide compelling proof-of-concept that this compound can correct brain energy metabolism.

For drug development professionals, these findings highlight the therapeutic potential of metabolic correction in neurodegeneration. Future preclinical work should focus on optimizing dosing regimens, exploring combination therapies, and testing efficacy in a wider range of disease models, including those for Parkinson's disease and other tauopathies. Further elucidation of the downstream effects of anaplerosis on neuroinflammation, oxidative stress, and protein quality control pathways will be crucial for advancing this therapeutic strategy toward broader clinical application.

References

- 1. This compound Protects Motor Neurons and Delays the Onset of Motor Symptoms in a Mouse Model of Amyotrophic Lateral Sclerosis | PLOS One [journals.plos.org]

- 2. This compound Protects Motor Neurons and Delays the Onset of Motor Symptoms in a Mouse Model of Amyotrophic Lateral Sclerosis | PLOS One [journals.plos.org]

cellular uptake and transport of heptanoate from triheptanoin

An In-depth Technical Guide on the Cellular Uptake and Transport of Heptanoate from Triheptanoin

Introduction

This compound is a synthetic, odd-carbon medium-chain triglyceride composed of three seven-carbon fatty acids (heptanoate) esterified to a glycerol backbone.[1][2] It serves as a source of calories and fatty acids for the treatment of adult and pediatric patients with long-chain fatty acid oxidation disorders (LC-FAODs).[1][2] In individuals with LC-FAODs, the metabolic machinery to convert long-chain fatty acids into energy is defective.[3] this compound provides an alternative energy source as its metabolic pathway bypasses the enzymatic steps that are deficient in these disorders. The pharmacologically active metabolite, heptanoate, is readily absorbed and transported into cells where it undergoes β-oxidation to provide energy and replenish intermediates of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This technical guide provides a comprehensive overview of the cellular uptake and transport of heptanoate derived from this compound, intended for researchers, scientists, and drug development professionals.

Digestion and Absorption of this compound

Following oral administration, this compound is extensively hydrolyzed in the gastrointestinal tract by pancreatic lipases into glycerol and three molecules of heptanoate. This enzymatic cleavage results in negligible systemic exposure to the parent compound, this compound. The liberated heptanoate, a medium-chain fatty acid, is then absorbed from the gut. Unlike long-chain fatty acids, medium-chain fatty acids like heptanoate are generally thought to be absorbed directly into the portal circulation without being re-esterified into triglycerides and packaged into chylomicrons. However, some studies suggest that after a mixed meal containing other fats, a portion of heptanoate may be incorporated into chylomicrons.

Cellular Uptake and Transport of Heptanoate

Once in the bloodstream, heptanoate is distributed throughout the body to various tissues and organs. The cellular uptake of heptanoate is a critical step for its subsequent metabolism. As a medium-chain fatty acid, heptanoate can cross cellular and mitochondrial membranes without the need for the carnitine shuttle system that is obligatory for long-chain fatty acids.

The precise mechanisms of heptanoate transport across the plasma membrane are not fully elucidated but are thought to involve a combination of simple diffusion and protein-mediated transport. The ability of medium-chain fatty acids to readily diffuse across membranes is a key aspect of their metabolic advantage.